3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound characterized by its complex structure and potential biological activities. It belongs to the family of benzo[c]chromen-6-one derivatives, which are known for their diverse pharmacological properties. The molecular formula for this compound is C₂₁H₂₈O₄, and it features two butoxy groups at the 3 and 4 positions of the chromene ring, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The chemical reactivity of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be attributed to its functional groups. The butoxy substituents can undergo various reactions including:
Research indicates that derivatives of benzo[c]chromen-6-one, including 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, exhibit significant biological activities. These compounds have been studied for their potential as:
The synthesis of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. Common methods include:
3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has potential applications in various fields:
Interaction studies involving 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | C₁₃H₁₂O₃ | Exhibits cholinesterase inhibition; lacks alkoxy substituents. |
| 1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | C₁₅H₁₆O₄ | Contains methoxy groups; shows anti-inflammatory properties. |
| 3-(Pentyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | C₁₈H₂₂O₄ | Similar structure with longer alkyl chain; evaluated for neuroprotective effects. |
Each of these compounds exhibits unique biological activities and properties that differentiate them from 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one while maintaining structural similarities that may influence their pharmacological profiles.